4-Chloro-2-fluoro-3-propoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-propoxyphenol is an organic compound with the molecular formula C9H10ClFO2 It is a phenolic compound characterized by the presence of chlorine, fluorine, and propoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-propoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, 2-fluorophenol, and propyl bromide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-chlorophenol with the propoxy group from propyl bromide in the presence of a base such as potassium carbonate
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-Chloro-2-fluoro-3-propoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-propoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenol: Lacks the propoxy group, making it less lipophilic.
4-Chloro-3-propoxyphenol: Lacks the fluorine atom, which may affect its biological activity.
2-Fluoro-3-propoxyphenol: Lacks the chlorine atom, influencing its reactivity and properties.
Uniqueness
4-Chloro-2-fluoro-3-propoxyphenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The propoxy group further enhances its lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-3-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-5-13-9-6(10)3-4-7(12)8(9)11/h3-4,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVEHVBXPHEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.